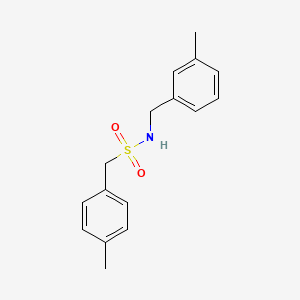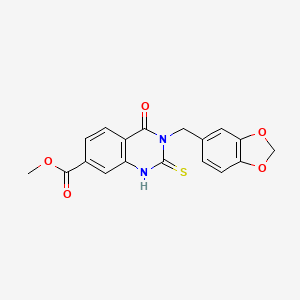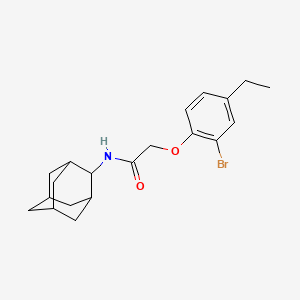![molecular formula C16H16N2O5S2 B4618777 dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)
dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate
Übersicht
Beschreibung
This chemical compound belongs to a class of organic molecules known for their complex structures and potential for diverse applications in chemistry and materials science. Its intricate structure, characterized by a thiophene ring substituted with amino and carboxylate groups, suggests it might possess unique chemical and physical properties valuable for various synthetic applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks like dimethyl acetylenedicarboxylate, thiourea, and pyridine derivatives. For example, the preparation of structurally similar compounds has been achieved through reactions involving sulfuryl chloride, thiourea, and subsequent transformations into thiazole carboxylates (Žugelj et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray diffraction analysis, providing detailed insights into their crystalline forms and atomic configurations. For instance, a related compound's structure was determined through recrystallization and characterized by elemental analysis and IR spectroscopy, confirming its complex molecular geometry (Ji, S., 2006).
Wissenschaftliche Forschungsanwendungen
Xylan Derivatives and Their Applications
Research on xylan derivatives, which involve chemical modifications to create biopolymer ethers and esters, sheds light on the process and potential of modifying organic compounds for specific properties. Such derivatives have been utilized in drug delivery applications due to their ability to form nanoparticles and serve as antimicrobial agents, among other applications (Petzold-Welcke et al., 2014).
Environmental and Health Risks of Herbicides
The toxicity and environmental impact of herbicides, such as paraquat, highlight the importance of detecting and managing chemicals that pose risks to health and ecosystems. Research focuses on improving detection methods in food samples and understanding the ecological and health implications of widespread herbicide use (Laghrib et al., 2020).
Bioremediation of Contaminated Agricultural Soil
The application of microorganisms for the bioremediation of agricultural soil contaminated by pesticides, such as methyl parathion, underscores the potential of biological approaches to address chemical pollution. This method involves using soil bacteria capable of degrading harmful pesticides, thus mitigating their environmental impact (Bara et al., 2017).
Conversion of Plant Biomass to Furan Derivatives
The transformation of plant biomass into furan derivatives for the production of polymers, functional materials, and fuels represents a significant area of research. This involves utilizing platform chemicals like 5-hydroxymethylfurfural (HMF) derived from renewable resources to create sustainable materials and energy sources (Chernyshev et al., 2017).
Toxicology of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) on the illicit drug market, including synthetic opioids, highlights the ongoing challenges in drug regulation and public health. Research into the pharmacokinetics, pharmacodynamics, and toxicology of these substances is critical for understanding their effects and managing the associated risks (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
dimethyl 3-methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-9-12(15(20)22-2)14(25-13(9)16(21)23-3)18-10(19)8-24-11-6-4-5-7-17-11/h4-7H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSQYFMDAMFWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=CC=CC=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4618701.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4618709.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)


![3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4618749.png)
![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)


![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)